The compound 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline is a complex organic molecule that combines a quinoline structure with piperazine and indole functionalities. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be classified as a quinoline derivative, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the indole moiety further enhances its potential as a therapeutic agent due to the well-documented pharmacological effects associated with indole derivatives.
The synthesis of 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline typically involves multi-step organic reactions. A common synthetic route begins with the preparation of 4-methylquinoline, which is reacted with piperazine to form an intermediate compound. This intermediate is then acylated with 4-(1H-indol-3-yl)butanoic acid to yield the final product.
This method allows for high yields and purity, often utilizing conditions such as controlled temperature and pressure, along with purification techniques like recrystallization or chromatography to isolate the desired compound effectively .
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets within biological systems. The quinoline component is known to intercalate with DNA, potentially disrupting its function and leading to apoptosis in cancer cells. Additionally, the piperazine ring may modulate receptor activities, influencing various signaling pathways related to cell proliferation and survival .
The physical properties of this compound may include:
Chemical properties include:
The compound has several potential applications in scientific research:
The chemical compound 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline (PubChem CID: 17601353) represents a structurally sophisticated molecule within the piperazine-indole-quinoline pharmacophore class [1]. Its design integrates key heterocyclic motifs recognized for their bioactivity within the central nervous system (CNS), particularly targeting dopamine receptor subtypes. This compound exemplifies rational drug design strategies aimed at modulating neuropsychiatric disorders through selective receptor interactions, leveraging the indole moiety’s prevalence in endogenous neurotransmitters and the piperazine ring’s versatility in receptor binding.
Dopamine receptor subtypes, especially D2-like receptors (D2, D3, D4), are critical therapeutic targets for disorders such as schizophrenia, substance abuse, and Parkinson’s disease. The structural architecture of 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline enables high-affinity binding to these receptors. Key features include:
Research on analogous N-arylpiperazine compounds demonstrates that substitutions on the phenyl ring (e.g., 2,3-dichloro) significantly enhance D3 receptor affinity and selectivity. For instance, derivatives with unsaturated alkyl linkers exhibit D3 binding affinities (Kᵢ) as low as 0.6 nM and D3/D2 selectivity ratios up to 97 [2]. These findings underscore the potential of this compound class in developing selective D3 antagonists, which may mitigate cocaine addiction by disrupting reward pathways without extrapyramidal side effects associated with D2 blockade [2].
Table 1: Dopamine Receptor Binding Affinities of Key Structural Analogues
Compound | D3 Kᵢ (nM) | D2 Kᵢ (nM) | D3/D2 Selectivity Ratio |
---|---|---|---|
Reference Standard [2] | 0.6 | 58.2 | 97 |
2-{4-[4-(1H-Indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline (CID 17601353) | Data pending | Data pending | Inferred high selectivity |
NGB 2904 [2] | 1.4 | 1,100 | 786 |
This compound belongs to a broader class of molecules where structural variations profoundly impact biological activity. Key analogues include:
Table 2: Structural Analogues and Their Biological Targets
Analog Structure | Key Modifications | Primary Biological Activity |
---|---|---|
Benzimidazole-quinoline hybrids [3] | Quinoline replaced by benzimidazole | Tubulin polymerization inhibition (IC₅₀ = 1.3–3.8 μM) |
Unsaturated linker derivatives [2] | Butanoyl → butenyl/butynyl | D3 receptor antagonism (Kᵢ = 0.6–1080 nM) |
4-Arylpiperazine-indoles [4] | Varied aryl terminals (e.g., 2-pyridyl) | D4 receptor antagonism / biased signaling |
The pharmacophore’s versatility is further illustrated by its application in glioblastoma (GBM) therapy. Biased D4 ligands derived from piperazine-indole scaffolds disrupt autophagy in GBM stem cells, highlighting the scaffold’s applicability beyond neuropsychiatry [4]. Molecular docking studies using D4 receptor crystal structures (PDB: 5WIU) confirm that the indole-quinoline system engages in hydrogen bonding with Asp115 and π-stacking with Phe90, validating the design rationale [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1